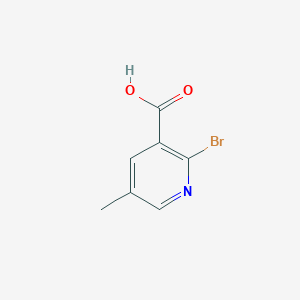

2-Bromo-5-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNQAPNIYGXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512957 | |

| Record name | 2-Bromo-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-06-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65996-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Methylnicotinic Acid and Its Precursors

Regioselective Bromination Strategies in Nicotinic Acid Synthesis

Achieving regioselectivity in the bromination of nicotinic acid and its derivatives is a pivotal challenge in their synthesis. The electronic nature of the pyridine (B92270) ring, influenced by the deactivating carboxyl group and other substituents, dictates the position of electrophilic attack.

Direct Bromination Approaches

Direct electrophilic bromination of the pyridine ring requires harsh conditions due to the ring's electron-deficient nature. The regioselectivity is governed by the directing effects of the existing substituents. For nicotinic acid, the carboxylic acid group at the 3-position acts as a meta-director, guiding incoming electrophiles primarily to the 5-position. A known method for synthesizing 5-bromonicotinic acid involves treating nicotinic acid with thionyl chloride and then reacting it with bromine at high temperatures, such as 110–120 °C, often in the presence of a Lewis acid catalyst. google.com

When a methyl group is present at the 5-position, as in 5-methylnicotinic acid, the directing effects become more complex. The methyl group is an activating, ortho-, para-director, while the carboxylic acid remains a meta-director. This competition makes achieving high regioselectivity for the 2-position through direct bromination challenging, often leading to a mixture of isomers. The synthesis of related compounds, such as 2-amino-5-bromoisonicotinic acid derivatives, has been achieved through direct bromination using reagents like N-bromosuccinimide (NBS) or elemental bromine, though yields can be low. google.com

Bromination via Pyridine N-Oxide Intermediates

To overcome the deactivation of the pyridine ring and control the position of substitution, a common strategy involves the formation of a pyridine N-oxide intermediate. The N-oxide group is strongly activating and directs electrophilic substitution to the positions ortho and para to the nitrogen atom (C2, C4, and C6).

The synthesis of the N-oxide precursor can be achieved by reacting the pyridine derivative with an oxidizing agent. For example, 3,5-lutidine can be converted to 3,5-lutidine-N-oxide by treatment with hydrogen peroxide at temperatures between 90-100 °C. google.com Similarly, substituted nicotinic acids can be oxidized to their N-oxide forms using reagents like meta-chloroperoxybenzoic acid (mCPBA). nih.gov Following N-oxidation of a 5-methylnicotinic acid derivative, the C2 and C6 positions become activated for electrophilic attack. While a specific protocol for the 2-bromination of 5-methylnicotinic acid N-oxide is not detailed in the provided research, this strategy is well-established for functionalizing the 2-position of the pyridine ring. nih.gov For instance, the Boekelheide rearrangement of an N-oxide can introduce a functional group at the C2 methyl position, demonstrating the utility of N-oxides in activating this site. nih.gov The synthesis of related structures, such as 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide, further confirms the viability of this approach in creating brominated pyridine N-oxide intermediates. rsc.org

Targeted Methylation Techniques for Pyridine Ring Functionalization

The introduction of the methyl group at the 5-position is a critical step, which is most commonly achieved by starting with a pre-methylated precursor rather than by direct methylation of a brominated nicotinic acid.

Methylation via Lutidine Oxidation Pathways

The most prevalent and well-documented method for producing 5-methylnicotinic acid involves the selective oxidation of one methyl group of 3,5-lutidine. nih.gov This approach strategically incorporates the required C5-methyl group from the start. Two primary oxidative systems are employed for this transformation.

One method utilizes potassium permanganate (B83412) (KMnO₄) as the oxidant in an aqueous solution. chemicalbook.comchemicalbook.com This reaction is typically conducted under mild temperature conditions (25-35 °C). chemicalbook.com A significant drawback of this method is the potential for over-oxidation, which produces pyridine-3,5-dicarboxylic acid as a major byproduct. chemicalbook.comgoogle.com The separation of the desired monocarboxylic acid from this di-acid byproduct is accomplished by careful pH adjustment during the workup process. chemicalbook.comgoogle.com

A more recent and efficient method employs hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (vitriol oil). google.comgoogle.com This process is carried out at elevated temperatures (110–130 °C) and is reported to offer higher selectivity and yields, often exceeding 60%. google.comgoogle.com A key advantage of the H₂O₂/H₂SO₄ system is that the limited oxidizing power of hydrogen peroxide under these conditions prevents the oxidation of both methyl groups, thus significantly reducing the formation of the pyridine-3,5-dicarboxylic acid byproduct. google.com

| Feature | Potassium Permanganate (KMnO₄) Method | Hydrogen Peroxide (H₂O₂)/H₂SO₄ Method |

| Starting Material | 3,5-Lutidine | 3,5-Lutidine |

| Oxidant | Potassium Permanganate | Hydrogen Peroxide (5-30%) |

| Solvent | Water | Concentrated Sulfuric Acid |

| Temperature | 25–45 °C chemicalbook.com | 110–150 °C (preferred 110–130 °C) google.com |

| Reaction Time | 16–20 hours chemicalbook.comchemicalbook.com | 5–20 hours google.com |

| Key Byproduct | Pyridine-3,5-dicarboxylic acid chemicalbook.com | Minimal |

| Yield | ~51-59% chemicalbook.com | >60% google.com |

| Workup | Filtration of MnO₂, pH adjustment to separate byproduct chemicalbook.com | Filtration, pH adjustment to precipitate product google.com |

| References | chemicalbook.comchemicalbook.comgoogle.com | google.comgoogle.com |

Methylation in Conjunction with Halogenation

An alternative synthetic logic would involve the direct methylation of a pre-existing 2-bromonicotinic acid. This approach, where halogenation precedes methylation, is theoretically possible. However, based on available research, this route is less common than the lutidine oxidation pathway for synthesizing the 5-methylnicotinic acid framework. The challenges associated with direct methylation of a deactivated pyridine ring and potential side reactions often make the oxidation of 3,5-lutidine a more practical and higher-yielding strategy.

Esterification and Hydrolysis Processes for 2-Bromo-5-methylnicotinic Acid Derivatives

The manipulation of the carboxylic acid functional group through esterification and subsequent hydrolysis is fundamental for purification, reaction compatibility, and the synthesis of various derivatives.

The conversion of 2-bromo-5-methylnicotinic acid to its corresponding esters, such as the ethyl or methyl ester, is a common synthetic step. One effective method involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of thionyl chloride (SOCl₂). google.compatsnap.com The reaction proceeds by forming an acyl chloride intermediate in situ, which then readily reacts with the alcohol. The process typically involves refluxing the mixture for several hours, followed by neutralization and extraction to isolate the ester product with high yields (95-98%). google.compatsnap.com Another approach is the Mitsunobu reaction, where the acid is treated with an alcohol, triphenylphosphine (B44618) (PPh₃), and diisopropyl azodicarboxylate (DIAD). nih.gov

| Method | Reagents | Conditions | Yield | References |

| Thionyl Chloride | 5-Methylnicotinic acid, Methanol (B129727), Thionyl Chloride | Reflux, 2-4 hours | 95-98% | google.compatsnap.com |

| Mitsunobu Reaction | 5-Methylnicotinic acid, Methanol, PPh₃, DIAD | 0 °C to room temperature | 64% | nih.gov |

Conversely, the hydrolysis of a 2-bromo-5-methylnicotinate ester back to the parent carboxylic acid is efficiently achieved through base-catalyzed saponification. A standard and direct procedure involves heating the ester, for example, ethyl 2-bromo-5-methylnicotinate, with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). prepchem.com The reaction is typically stirred and heated on a steam bath to ensure complete conversion. prepchem.com Following the reaction, the mixture is acidified to precipitate the carboxylic acid product, which can then be isolated by filtration.

| Reaction | Substrate | Reagents | Conditions | Product | References |

| Hydrolysis | Ethyl 2-bromo-5-methylnicotinate | 10% Sodium Hydroxide Solution | Heating on a steam bath with stirring | 2-Bromo-5-methylnicotinic acid | prepchem.com |

Purification and Isolation Techniques for High-Purity 2-Bromo-5-methylnicotinic Acid and its Precursors

The successful synthesis of high-purity 2-Bromo-5-methylnicotinic acid is critically dependent on the rigorous purification of both the final compound and its key precursors. Various techniques are employed to remove impurities, unreacted starting materials, and by-products, ensuring the final product meets the required specifications for subsequent applications. These methods include recrystallization, column chromatography, distillation, and liquid-liquid extraction, tailored to the specific chemical properties of the compound at each synthetic stage.

A crucial precursor, 5-methylnicotinic acid, is often synthesized via the oxidation of 3,5-lutidine. google.comgoogle.com One patented method for obtaining high-purity 5-methylnicotinic acid involves a specific recrystallization process. After initial synthesis and isolation, the crude product is dissolved in ethanol (B145695) at an elevated temperature (approximately 80°C). The solution then undergoes heat filtration to remove insoluble impurities. Subsequent cooling of the filtrate to between 0-5°C induces crystallization of the purified 5-methylnicotinic acid, which is then collected by centrifugation and dried, achieving a purity of over 99%. google.com Another approach involves adjusting the pH of the reaction mixture with sodium hydroxide to 3-4 after oxidation, which causes the 5-methylnicotinic acid to precipitate out of the solution. google.com

Table 1: Recrystallization-Based Purification of 5-Methylnicotinic Acid Precursor This interactive table summarizes the conditions for purifying 5-methylnicotinic acid from a crude reaction mixture.

| Parameter | Condition | Purity Achieved |

|---|---|---|

| Solvent | Ethanol | >99% |

| Dissolution Temp. | 80°C | >99% |

| Crystallization Temp. | 0-5°C | >99% |

| Isolation Method | Centrifugation & Drying | >99% |

Data sourced from patent CN106699650A. google.com

For intermediates and derivatives, such as the ethyl ester of 2-Bromo-5-methylnicotinic acid, purification is often achieved through vacuum distillation. guidechem.com Following esterification, the product is neutralized, typically with a saturated sodium carbonate solution, and extracted into an organic solvent like chloroform. The solvent is removed, and the crude ester is then purified by distillation under reduced pressure. This technique is effective for separating the volatile ester from non-volatile impurities. guidechem.com

Column chromatography is a versatile and widely used technique for the purification of various nicotinic acid derivatives, including precursors to 2-Bromo-5-methylnicotinic acid. rsc.orgrsc.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto a column packed with the adsorbent, and a solvent or mixture of solvents (eluent) is passed through the column. Different components of the mixture travel at different rates, allowing for their separation and collection. The choice of eluent system is critical for achieving effective separation. For example, mixtures of petroleum ether (PE) and ethyl acetate (B1210297) (EA) or dichloromethane (B109758) (DCM) and methanol (MeOH) are commonly used. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org

Table 2: Examples of Column Chromatography Purification for Nicotinic Acid Derivatives This interactive table provides examples of purification conditions and yields for various nicotinic acid precursors using silica gel column chromatography.

| Compound | Adsorbent | Eluent System (v/v) | Yield |

|---|---|---|---|

| Methyl 4-hydroxy-6-methylnicotinate | Silica Gel | Dichloromethane/Methanol = 20:1 | 88% |

| Methyl 4-bromo-6-methylnicotinate | Silica Gel | Petroleum Ether/Ethyl Acetate = 4:1 | 82% |

| 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide | Silica Gel | Ethyl Acetate (EA) | 90% |

Data sourced from The Royal Society of Chemistry supplementary information. rsc.org

The final isolation of 2-Bromo-5-methylnicotinic acid, often prepared via the hydrolysis of its corresponding ester, involves an acidic workup followed by extraction and purification. rsc.org After the hydrolysis reaction is complete, the mixture is acidified (e.g., with HCl to pH 3-4) to protonate the carboxylate and precipitate the crude carboxylic acid. The solid can then be collected, or the aqueous mixture can be extracted with an appropriate organic solvent, such as ethyl acetate. The combined organic layers are then dried and concentrated to yield the crude acid, which can be further purified by column chromatography or recrystallization to obtain the high-purity final product. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 5 Methylnicotinic Acid

Nucleophilic Substitution Reactions at the 2-Position of the Pyridine (B92270) Ring

The bromine atom at the 2-position of the 2-Bromo-5-methylnicotinic acid pyridine ring is susceptible to nucleophilic substitution. This reactivity is a key feature in the synthetic utility of this compound, allowing for the introduction of various functional groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the C2 position.

One example of a nucleophilic substitution reaction involves the displacement of the bromide by an amine. For instance, the reaction of a similar compound, 2-amino-3-bromopyridine, with various amines can be promoted by dimethyl sulfoxide (B87167) (DMSO) or catalyzed by 3,5-bis(trifluoromethyl)phenol. acs.org This suggests that similar conditions could be applied to 2-Bromo-5-methylnicotinic acid to introduce amino functionalities. The reaction mechanism likely involves an addition-elimination pathway. acs.org

The reactivity of the 2-position can be influenced by the other substituents on the pyridine ring. The methyl group at the 5-position, being electron-donating, might slightly decrease the reactivity towards nucleophilic substitution compared to an unsubstituted ring. Conversely, the carboxylic acid group at the 3-position, being electron-withdrawing, would enhance the electrophilicity of the C2 carbon, thereby promoting nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methylnicotinic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of 2-Bromo-5-methylnicotinic acid are excellent substrates for these transformations, with the bromine atom serving as a versatile handle for introducing a wide array of substituents. These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govuwindsor.ca

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. mdpi.comnih.gov Derivatives of 2-Bromo-5-methylnicotinic acid can be effectively coupled with various aryl or vinyl boronic acids or their esters to generate biaryl and styrenyl compounds, respectively. researchgate.netorganic-chemistry.org

The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. researchgate.net For instance, the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives has been successfully performed on solid supports, demonstrating the robustness of this methodology for creating libraries of compounds. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base such as sodium carbonate or potassium phosphate. mdpi.comd-nb.info

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type |

| 2-Bromo-5-methylnicotinic acid derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 2-Aryl-5-methylnicotinic acid derivative |

| 5-Bromonicotinic acid derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 5-Phenylnicotinic acid derivative researchgate.net |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | THF | Bis-benzaldehyde mdpi.com |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgmdpi.com This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes. wikipedia.orgresearchgate.net Derivatives of 2-Bromo-5-methylnicotinic acid can undergo Sonogashira coupling to introduce alkyne moieties at the 2-position. libretexts.orgscirp.org

The reaction is generally carried out under mild conditions, often at room temperature, and is compatible with a variety of functional groups. wikipedia.org The standard catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, typically copper(I) iodide, in the presence of a base like an amine (e.g., triethylamine). mdpi.comscirp.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Key Components of Sonogashira Coupling Reactions

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Main catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI scirp.org | Facilitates the reaction, part of the copper cycle wikipedia.org |

| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide formed and aids in the formation of the copper acetylide scirp.org |

| Solvent | DMF, THF, Acetonitrile | Provides the reaction medium |

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.org This method is highly effective for forming carbon-carbon bonds and is known for its high functional group tolerance and reactivity. wikipedia.orgnih.gov Derivatives of 2-Bromo-5-methylnicotinic acid can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups. orgsyn.orgunits.it

The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, or directly from an organic halide and activated zinc. units.it The choice of the palladium catalyst and ligand is crucial for achieving high yields and selectivity, with bulky, electron-rich phosphine ligands often being employed. nih.gov The Negishi coupling is particularly useful for coupling sp³-hybridized carbon atoms, a feature not as common in other cross-coupling reactions. wikipedia.org

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Mild conditions, high functional group tolerance, commercially available reagents. researchgate.net |

| Sonogashira | Terminal alkynes | Direct alkynylation, often requires a copper co-catalyst. wikipedia.org |

| Negishi | Organozinc compounds | High reactivity and functional group tolerance, useful for sp³-C coupling. wikipedia.orgnih.gov |

Carboxylic Acid Functional Group Transformations in 2-Bromo-5-methylnicotinic Acid

The carboxylic acid group of 2-Bromo-5-methylnicotinic acid offers a site for a variety of chemical transformations, most notably the formation of amides. This functionalization is crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks, particularly in medicinal chemistry.

Amide Bond Formation and Derivatization

The formation of an amide bond from a carboxylic acid typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A number of coupling reagents have been developed for this purpose. organic-chemistry.org

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). scienceopen.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

The synthesis of amides from 2-Bromo-5-methylnicotinic acid can be achieved by treating the acid with an amine in the presence of a suitable coupling agent and a base. scienceopen.com This reaction is fundamental in the synthesis of a wide range of derivatives with potential biological activity. For example, in the synthesis of inhibitors for SARS-CoV-2 Mpro, amide couplings were performed using HATU as the coupling reagent and DIPEA as the base. scienceopen.com

Table 4: Common Coupling Reagents for Amide Bond Formation

| Reagent | Abbreviation | Key Features |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, often used in combination with a non-nucleophilic base like DIPEA. scienceopen.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate | COMU | Effective coupling reagent for amide/peptide bond formation. organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid | MIBA | Catalyzes direct amidation under mild conditions. organic-chemistry.org |

Reduction and Oxidation of the Carboxyl Group

The carboxyl group of 2-bromo-5-methylnicotinic acid is a key functional group that can undergo both reduction and oxidation, leading to a variety of important chemical intermediates. These transformations typically target the conversion of the carboxylic acid to a primary alcohol or its complete removal through decarboxylation.

Reduction of the Carboxyl Group

The reduction of the carboxylic acid function in nicotinic acid derivatives is a fundamental transformation that yields the corresponding primary alcohol. In the case of 2-bromo-5-methylnicotinic acid, this reaction produces (2-bromo-5-methylpyridin-3-yl)methanol. This conversion can be achieved through direct or indirect methods, with the choice of reagent being critical to the outcome.

Direct reduction of carboxylic acids requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Reagents such as lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃-THF) are effective for this purpose. nih.govbyjus.commasterorganicchemistry.com Lithium aluminum hydride is a potent, non-selective nucleophilic reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. byjus.commasterorganicchemistry.com Borane-THF is another common reagent that readily reduces carboxylic acids. nih.gov

A more common and often more selective approach involves a two-step procedure:

Esterification: The carboxylic acid is first converted into an ester, typically a methyl or ethyl ester. For the related 5-methylnicotinic acid, this is achieved by reacting it with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. google.comquickcompany.in

Reduction of the Ester: The resulting ester is then reduced to the primary alcohol. Esters are more readily reduced than carboxylic acids, allowing for the use of milder reagents. Sodium borohydride (B1222165) (NaBH₄), which is generally unreactive with carboxylic acids, can effectively reduce nicotinic acid esters to their corresponding alcohols. google.comresearchgate.net In some procedures, the reactivity of NaBH₄ is enhanced by using an excess of the reagent in a solvent like methanol at elevated temperatures. google.comgoogle.com

These reduction pathways are pivotal in synthetic chemistry for creating alcohol-functionalized pyridine building blocks.

Table 1: Reagents for the Reduction of Nicotinic Acid Derivatives This table is based on transformations of closely related nicotinic acid analogs.

| Starting Material Class | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Borane-tetrahydrofuran (BH₃-THF) | Primary Alcohol | nih.gov |

| Carboxylic Acid (via ester) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | quickcompany.in |

| Ester (Methyl Nicotinate) | Sodium Borohydride (NaBH₄) / Methanol | Primary Alcohol | google.comgoogle.com |

Oxidation of the Carboxyl Group

The oxidation of a carboxylic acid group is less common than its reduction, as the carbon atom is already in a high oxidation state (+3). Further oxidation typically leads to the loss of the carboxyl group as carbon dioxide (CO₂) in a process known as oxidative decarboxylation. wikipedia.org

While specific studies detailing the oxidative decarboxylation of 2-bromo-5-methylnicotinic acid are not widely documented in the surveyed literature, general principles of aromatic carboxylic acid chemistry can be considered. Reactions like the Hunsdiecker reaction, which converts carboxylic acids to organohalides via a silver salt intermediate and a halogen, represent a formal oxidative decarboxylation pathway. However, the application of such methods to this specific substrate has not been reported. Similarly, methods using hypervalent iodine reagents have been developed for the oxidative decarboxylation of certain aryl-acetic acids, but their applicability to nicotinic acids, where the carboxyl group is directly attached to the aromatic ring, is not established. organic-chemistry.org Therefore, the oxidative removal of the carboxyl group from 2-bromo-5-methylnicotinic acid remains a subject for further investigation.

Synthesis and Characterization of 2 Bromo 5 Methylnicotinic Acid Derivatives and Analogs

Structural Modifications at the Carboxyl Group: Esters, Amides, and Hydrazides

The carboxyl group of 2-bromo-5-methylnicotinic acid is a prime site for derivatization to produce esters, amides, and hydrazides, which can alter the compound's physicochemical properties and biological activity.

Esters are commonly synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For instance, the synthesis of ethyl 5-bromo-2-methyl-nicotinate involves reacting 5-bromo-2-methyl-nicotinic acid with anhydrous ethanol (B145695). guidechem.com The use of a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) has been shown to improve reaction efficiency, shortening reaction times and increasing yields to an average of 82.6%. guidechem.com This method often involves distilling off the ethanol to remove the water byproduct, driving the reaction forward. guidechem.com

Amides are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amine. Alternatively, direct coupling methods using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation. unibo.it

Hydrazides are synthesized by the hydrazinolysis of corresponding esters. mdpi.com For example, nicotinic acid hydrazides can be prepared by refluxing the respective ester derivatives with hydrazine (B178648) hydrate. mdpi.com These hydrazides can then serve as intermediates for further derivatization, such as the formation of Schiff bases by condensation with various aldehydes. mdpi.compjps.pk

Table 1: Examples of Carboxyl Group Modifications

| Derivative Type | Synthetic Method | Reagents | Key Features |

|---|---|---|---|

| Ethyl Ester | Fischer Esterification | Anhydrous Ethanol, Conc. H₂SO₄, BTEAC | Improved yield and shorter reaction time with phase transfer catalyst. guidechem.com |

| Amide | Carbodiimide Coupling | Amine, EDC, HOBt | Direct formation of amide bond from the carboxylic acid. unibo.it |

| Hydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate | Forms a key intermediate for further functionalization. mdpi.com |

Halogen Exchange and Further Halogenation Strategies on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of 2-bromo-5-methylnicotinic acid is a key functional group that can be exchanged for other halogens or serve as a handle for further functionalization.

Halogen exchange reactions allow for the replacement of the bromine atom with other halogens, such as iodine or chlorine. Silyl-mediated halogen displacement is one such method, where heating with bromotrimethylsilane (B50905) can convert a chloropyridine to a bromopyridine, and treatment with in situ generated iodotrimethylsilane (B154268) can yield the corresponding iodo compound. epfl.ch Metal-halogen exchange is another powerful technique. acs.orgnih.govarkat-usa.org For instance, treatment with organolithium reagents like n-butyllithium (n-BuLi) can lead to a lithium-bromine exchange, generating a lithiated pyridine intermediate that can be quenched with an electrophile. arkat-usa.orgacs.orgnih.gov The regioselectivity of these exchanges can be influenced by the specific reagents and reaction conditions used. arkat-usa.org

Further halogenation can introduce additional halogen atoms onto the pyridine ring. Electrophilic bromination of nicotinic acid derivatives can be achieved using bromine in a suitable solvent system. For example, the bromination of 6-(dimethylamino)-4-methylnicotinic acid with bromine in anhydrous dichloromethane (B109758)/methanol (B129727) yields the 5-bromo derivative. The position of further halogenation is directed by the existing substituents on the ring.

Introduction of Diverse Substituents on the Pyridine Core via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are instrumental in introducing a wide variety of substituents onto the pyridine core by forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

The Suzuki-Miyaura coupling is a widely used reaction that couples the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.gov This reaction is highly versatile, allowing for the introduction of aryl, heteroaryl, and alkyl groups. For example, the Suzuki coupling of 2-bromopyridine (B144113) with phenylboronic acid can yield 2-phenylpyridine. researchgate.netresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 2-bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govscirp.orgwalisongo.ac.id This method is a powerful tool for synthesizing alkynylpyridines, which are valuable intermediates in the synthesis of more complex molecules. scirp.org The reaction conditions, including the catalyst loading, base, and temperature, can be optimized to achieve excellent yields. scirp.org

Other cross-coupling reactions, such as the Heck and Stille reactions, can also be employed to further diversify the substituents on the pyridine ring. researchgate.net

Table 2: Common Cross-Coupling Reactions on the Pyridine Core

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium catalyst, Base | C-C (Aryl, Alkyl) |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | C-C (Alkynyl) |

Conformationally Restricted Analogs Incorporating 2-Bromo-5-methylnicotinic Acid Moiety

Incorporating the 2-bromo-5-methylnicotinic acid moiety into larger, more rigid structures leads to the formation of conformationally restricted analogs. mdpi.comnih.gov These analogs are of significant interest in medicinal chemistry as they can exhibit enhanced selectivity for biological targets by locking the molecule into a specific, active conformation. researchgate.netmdpi.comnih.gov

The synthesis of such analogs often involves multi-step sequences where the nicotinic acid derivative is a key building block. acs.org Intramolecular reactions, such as intramolecular Heck reactions, can be employed to construct fused ring systems. acs.org For example, a suitably functionalized derivative of 2-bromo-5-methylnicotinic acid could be designed to undergo cyclization, leading to the formation of a polycyclic structure. These strategies allow for the creation of novel tricyclic and tetracyclic derivatives. mdpi.com

Spectroscopic and Chromatographic Methods for Derivative Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of the synthesized derivatives of 2-bromo-5-methylnicotinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. pjps.pktmkarpinski.comresearchgate.net ¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemical relationships, while ¹³C NMR reveals the carbon framework of the molecule. tmkarpinski.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to resolve complex spectra and confirm structural assignments.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netorientjchem.org It is used to determine the molecular weight of the synthesized compounds and to assess their purity. researchgate.netorientjchem.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. pjps.pktmkarpinski.comtsijournals.com Characteristic absorption bands, such as the carbonyl (C=O) stretch of the carboxylic acid, ester, or amide, and the C-Br stretch, provide evidence for successful transformations. mdpi.comtsijournals.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for purifying the synthesized compounds and for determining their purity. google.comsigmaaldrich.comsielc.com By selecting the appropriate stationary and mobile phases, complex mixtures can be separated into their individual components. sielc.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of product purity. walisongo.ac.id

Table 3: Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| NMR (¹H, ¹³C) | Detailed molecular structure, connectivity, and stereochemistry. pjps.pktmkarpinski.comresearchgate.net |

| LC-MS | Molecular weight and purity assessment. researchgate.netorientjchem.org |

| FTIR | Identification of functional groups. pjps.pktmkarpinski.comtsijournals.com |

| HPLC | Purification and quantitative purity analysis. google.comsigmaaldrich.comsielc.com |

| TLC | Reaction monitoring and preliminary purity check. walisongo.ac.id |

Applications of 2 Bromo 5 Methylnicotinic Acid As a Versatile Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

2-Bromo-5-methylnicotinic acid is a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the bromine atom, and the pyridine (B92270) ring, which can be strategically manipulated to build intricate molecular architectures. The bromine atom, in particular, serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of 2-bromo-5-methylnicotinic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring by reacting with the corresponding boronic acids or esters. This methodology has been instrumental in the synthesis of various biologically active molecules and functional materials. For instance, the coupling of 2-bromo-5-methylnicotinic acid with different arylboronic acids provides a direct route to a variety of 2-aryl-5-methylnicotinic acids, which are precursors to more complex heterocyclic structures.

Furthermore, the bromine atom can participate in other important transformations like the Stille coupling, Heck reaction, and Buchwald-Hartwig amination, each offering a unique pathway to introduce different functional groups and build diverse heterocyclic scaffolds. For example, the Stille cross-coupling reaction with organostannanes can be employed to introduce vinyl or other carbon-based fragments. mdpi.com

The strategic combination of reactions involving both the bromine atom and the carboxylic acid group of 2-bromo-5-methylnicotinic acid allows for the construction of fused heterocyclic systems. For example, after a cross-coupling reaction at the 2-position, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization to form bicyclic or tricyclic ring systems. This approach has been utilized in the synthesis of various scaffolds of medicinal interest.

A notable example of its application is in the synthesis of substituted pyridines and bipyridines. 2-Bromo-5-methylpyridine (B20793), a closely related derivative, has been used as a starting material for the synthesis of 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine, highlighting the importance of the bromo-methyl-pyridine scaffold in constructing these important ligand systems. sigmaaldrich.com

The following table provides examples of complex heterocyclic systems synthesized using 2-bromo-5-methylnicotinic acid or its derivatives as a key building block:

| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference |

| 2-Bromo-5-methylpyridine | Stille Coupling | 5,5′-dimethyl-2,2′-bipyridine | sigmaaldrich.com |

| 2-Bromo-5-methylpyridine | Palladium-catalyzed cross-coupling | 5-methyl-2,2′:6′,2″-terpyridine | sigmaaldrich.com |

| 5-Bromo-2-methoxypyridine | Lithiation and subsequent reactions | Pyridine-2-one derivatives | mdpi.com |

| 2,6-dichloro-4-methylnicotinic acid | Amidation and intramolecular cyclization | Pyrrolo[3,2-h]isoquinolines | mdpi.com |

Stereoselective Synthesis of Advanced Organic Intermediates

The strategic use of 2-bromo-5-methylnicotinic acid and its derivatives extends to the stereoselective synthesis of advanced organic intermediates, which are crucial for the development of chiral drugs and other enantiomerically pure compounds. advancedbiochemicals.com While the parent molecule itself is achiral, its functional groups provide handles for the introduction of chirality through various asymmetric transformations. ethz.ch

One common approach involves the use of chiral auxiliaries. The carboxylic acid group of 2-bromo-5-methylnicotinic acid can be coupled with a chiral auxiliary to form a diastereomeric amide. Subsequent reactions, directed by the chiral auxiliary, can proceed with high stereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched intermediate. This substrate-controlled approach is a well-established strategy in asymmetric synthesis. ethz.ch

Another powerful method is the use of enantioselective catalysis. The bromine atom on the pyridine ring allows for participation in various transition-metal-catalyzed cross-coupling reactions. By employing chiral ligands on the metal catalyst, it is possible to achieve enantioselective bond formation. For example, an asymmetric Suzuki-Miyaura coupling could be used to introduce an axial or planar chiral biaryl moiety.

Furthermore, the methyl group at the 5-position can also be a site for stereoselective functionalization. For instance, asymmetric deprotonation using a chiral lithium amide base followed by reaction with an electrophile could potentially introduce a stereocenter adjacent to the pyridine ring. mdpi.com

The resulting chiral intermediates, possessing a defined three-dimensional arrangement of atoms, are highly valuable in medicinal chemistry. The specific stereochemistry of a molecule often dictates its biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize stereochemically pure intermediates is of paramount importance.

Below is a table summarizing potential strategies for the stereoselective synthesis of advanced organic intermediates starting from 2-bromo-5-methylnicotinic acid derivatives:

| Strategy | Description | Potential Intermediate |

| Chiral Auxiliary | Coupling of the carboxylic acid with a chiral auxiliary to direct subsequent stereoselective reactions. | Enantiomerically enriched substituted pyridines. |

| Enantioselective Catalysis | Use of a chiral catalyst in cross-coupling reactions involving the bromine atom to induce asymmetry. | Chiral biaryl compounds or other atropisomers. |

| Asymmetric Deprotonation | Stereoselective functionalization of the methyl group using a chiral base. | Pyridine derivatives with a stereocenter at the benzylic position. |

Role in Multi-Component Reactions (MCRs) for Molecular Scaffold Diversity

2-Bromo-5-methylnicotinic acid and its derivatives are valuable components in multi-component reactions (MCRs), which are powerful tools for generating molecular diversity in a time- and resource-efficient manner. nih.gov MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This strategy is highly attractive in drug discovery and materials science for the rapid construction of libraries of complex molecules. nih.gov

The functional groups of 2-bromo-5-methylnicotinic acid—the carboxylic acid, the bromine atom, and the pyridine nitrogen—can all participate in various MCRs. The carboxylic acid can act as the acidic component in reactions like the Ugi or Passerini reactions. For example, in an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid (such as 2-bromo-5-methylnicotinic acid) can combine to form a complex α-acylamino amide scaffold. The resulting product retains the bromo-methyl-pyridine moiety, which can be further functionalized in subsequent steps.

The bromine atom provides a handle for post-MCR modifications. After a complex scaffold has been assembled through an MCR, the bromine atom can be used in cross-coupling reactions to introduce additional diversity. This sequential approach of an MCR followed by a cross-coupling reaction significantly expands the accessible chemical space from a single set of starting materials.

Furthermore, the pyridine nitrogen can also play a role, for instance, by acting as a nucleophile or by influencing the reactivity of the other functional groups through electronic effects.

A key advantage of using building blocks like 2-bromo-5-methylnicotinic acid in MCRs is the ability to generate diverse heterocyclic scaffolds. nih.gov By systematically varying the other components in the MCR, a wide range of structurally distinct molecules can be synthesized. This diversity-oriented synthesis approach is crucial for identifying novel compounds with desired biological activities or material properties. nih.gov

The following table illustrates the potential of 2-bromo-5-methylnicotinic acid as a component in well-known MCRs:

| Multi-Component Reaction | Role of 2-Bromo-5-methylnicotinic Acid | Resulting Scaffold |

| Ugi Reaction | Carboxylic acid component | α-Acylamino amides containing the 2-bromo-5-methylpyridine moiety |

| Passerini Reaction | Carboxylic acid component | α-Acyloxy carboxamides with the 2-bromo-5-methylpyridine moiety |

| Castagnoli-Cushman Reaction | Potential precursor to the required anhydride (B1165640) or imine component | Dihydropyridinones and related heterocyclic systems acs.org |

Medicinal Chemistry and Pharmacological Relevance of 2 Bromo 5 Methylnicotinic Acid Derivatives

Design and Synthesis of Novel Biologically Active Molecules

The strategic design of new biologically active molecules from the 2-bromo-5-methylnicotinic acid scaffold leverages established synthetic organic chemistry methodologies. The two primary functional groups available for modification are the carboxylic acid and the bromo substituent.

The carboxylic acid group is readily converted into a wide range of derivatives, most commonly amides and esters. Standard peptide coupling reagents can be used to form amide bonds with a diverse set of primary and secondary amines, introducing new structural motifs and functionalities. google.com This transformation is crucial for mimicking peptide bonds or introducing groups that can form key hydrogen bond interactions with biological targets.

The bromine atom at the 2-position is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. smolecule.com The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming new carbon-carbon bonds by reacting the bromo-pyridine with various aryl or heteroaryl boronic acids. smolecule.commasterorganicchemistry.comtcichemicals.com This reaction is tolerant of many functional groups and allows for the construction of biaryl structures, which are common in pharmacologically active compounds. mdpi.com Similarly, nucleophilic aromatic substitution reactions can be employed, where the bromo group is displaced by nucleophiles such as amines or thiols, leading to 2-amino or 2-thio-substituted nicotinic acid derivatives. smolecule.com These synthetic strategies enable the creation of large libraries of compounds from a single, readily accessible starting material for screening and lead optimization. chemimpex.com

Scaffold for Drug Discovery in Specific Therapeutic Areas

The 2-bromo-5-methylnicotinic acid framework has been explored as a core structure for developing inhibitors and modulators for a range of biological targets.

Derivatives of nicotinic acid have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). In a study focused on synthesizing new nicotinic acid derivatives, compounds featuring a 2-anilino (or 2-phenoxy) linkage showed notable analgesic and anti-inflammatory properties. researchgate.net Specifically, derivatives that included a 2-bromophenyl substituent attached to the nicotinic acid core displayed significant anti-inflammatory and analgesic activities, in some cases superior to the reference drug, mefenamic acid. researchgate.net

One of the most active compounds identified in the study, which featured a 2-(2-bromophenoxy) substituent, demonstrated a potent dual anti-inflammatory and analgesic profile. researchgate.net These findings underscore the importance of the bromo-substituted aromatic ring at the 2-position of the nicotinic acid scaffold for achieving high potency. The research suggests that derivatives of 2-bromo-nicotinic acid are promising candidates for the development of new anti-inflammatory and analgesic agents. researchgate.netsciepub.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Nicotinic Acid Derivatives Data extracted from a study on 2-substituted nicotinic acid derivatives, highlighting the effect of a bromophenyl group.

| Compound ID | Structure (General) | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Protection) |

| 4a | 2-(2-Bromophenoxy)nicotinic acid derivative | 66.67% | 68.42% |

| 4c | 2-(2-Bromophenylamino)nicotinic acid derivative | 70.37% | 73.68% |

| Mefenamic Acid | Reference Drug | 55.56% | 57.89% |

Source: Adapted from Khalil et al., 2013. researchgate.net

The bacterial fatty acid synthesis (FAS-II) pathway is an essential process for bacterial survival, making its enzymes attractive targets for novel antibiotics. mdpi.com One key enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI). researchgate.netmolaid.com Nicotinamide-based derivatives have been explored as potential FabI inhibitors. Research in this area has led to the development of novel nicotinamide (B372718) compounds designed to mimic the binding of the NADH cofactor essential for FabI's enzymatic function. researchgate.netorientjchem.org

In one such study, novel 2-methyl nicotinamide derivatives were synthesized and showed activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) as low as 32 µg/mL. researchgate.net While these specific compounds were synthesized from different starting materials, their structural core as substituted nicotinamides highlights the potential of the broader class of molecules. researchgate.netorientjchem.org The 2-bromo-5-methylnicotinic acid scaffold provides a direct route to synthesize a variety of nicotinamide derivatives, which could be evaluated as potential FabI inhibitors, although specific examples are not extensively documented in the reviewed literature.

HIV-1 integrase is a critical enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. google.com Inhibitors of this enzyme are a key class of antiretroviral drugs. drugbank.com Several approved integrase inhibitors, such as Dolutegravir and Bictegravir, feature heterocyclic ring systems, underscoring the importance of these scaffolds in inhibitor design. mdpi.com

The synthesis of novel HIV-1 integrase inhibitors often involves pyridine-based scaffolds. For example, a multi-step synthesis of a potent inhibitor started from 5-bromo-2-methoxypyridine, demonstrating the utility of brominated pyridines as key intermediates. mdpi.comnih.gov The 2-bromo-5-methylnicotinic acid scaffold, with its reactive bromine atom and carboxylic acid handle, represents a viable and strategic starting point for creating new libraries of potential HIV-1 integrase inhibitors, even though direct derivatives have not been specifically identified as such in the available literature.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov As rapidly proliferating cells, such as activated lymphocytes, rely on this pathway, DHODH is a validated target for treating autoimmune and inflammatory diseases like rheumatoid arthritis. nih.govresearchgate.net

A series of 2-anilinonicotinic acid derivatives have been disclosed as potent inhibitors of human DHODH. thieme-connect.comgoogle.com Patent literature reveals a number of highly active compounds based on this scaffold. google.com Of particular relevance is the direct comparison of substituents at the 5-position of the nicotinic acid ring. Compounds with a small hydrophobic group like methyl, cyclopropyl (B3062369), or bromo at this position have been synthesized and evaluated. google.comgoogle.com This indicates that the 5-methyl group of the 2-bromo-5-methylnicotinic acid scaffold is a favorable substitution for DHODH inhibition. The 2-bromo position serves as a synthetic handle to introduce the required anilino-biphenyl side chain, which is crucial for binding to the enzyme. thieme-connect.com

Table 2: Examples of 5-Substituted-2-anilinonicotinic Acid Derivatives as DHODH Inhibitors

| Compound Name | Structure |

| 2-(3-Fluoro-3'-methoxybiphenyl-4-ylamino)-5-methylnicotinic acid | A 5-methyl substituted nicotinic acid derivative. |

| 5-Bromo-2-(3-fluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid | A 5-bromo substituted nicotinic acid derivative. |

| 5-Cyclopropyl-2-(3-fluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid | A 5-cyclopropyl substituted nicotinic acid derivative. |

Source: Adapted from patent literature. google.com

Structure-Activity Relationship (SAR) Studies of 2-Bromo-5-methylnicotinic Acid Analogs

Structure-activity relationship (SAR) studies of derivatives from the 2-bromo-5-methylnicotinic acid scaffold reveal key insights for designing potent molecules.

For DHODH inhibitors, the substituent at the 5-position of the nicotinic acid ring is critical. Small, lipophilic groups such as methyl, bromo, and cyclopropyl are well-tolerated and contribute to potent inhibition. google.com The primary driver of activity in this class is the large, substituted 2-anilino-biphenyl moiety, which is installed via displacement of the halogen at the 2-position. thieme-connect.com The carboxylic acid at the 3-position is also essential, often forming critical hydrogen bonds or salt bridges within the enzyme's active site. nih.gov

In the context of anti-inflammatory agents based on the 2-aryloxy/anilino nicotinic acid scaffold, SAR has shown that the nature and substitution pattern of the group at the 2-position significantly modulates activity. The presence of a 2-bromophenyl group, attached via an ether or amine linker, was found to confer potent analgesic and anti-inflammatory effects. researchgate.net

More broadly, the synthetic versatility of the 2-bromo-5-methylnicotinic acid scaffold allows for extensive SAR exploration. The C3-carboxylic acid can be converted to amides or esters to probe interactions with target proteins and to modify physicochemical properties. The C2-bromo position is ideal for introducing a wide array of aryl and heteroaryl groups through cross-coupling reactions, allowing for fine-tuning of steric and electronic properties to optimize target engagement and potency. smolecule.comresearchgate.net

In vitro and In vivo Biological Evaluation Methodologies for Derivative Activity

The pharmacological potential of derivatives of 2-Bromo-5-methylnicotinic acid is assessed through a variety of established and specialized in vitro and in vivo biological evaluation methodologies. These assays are crucial for determining the efficacy and mechanism of action of newly synthesized compounds across different therapeutic areas.

In Vitro Evaluation Methodologies

In vitro studies are fundamental for the initial screening and characterization of the biological activity of 2-Bromo-5-methylnicotinic acid derivatives. These assays are typically conducted in a controlled laboratory setting using isolated cells, enzymes, or receptors.

Enzyme Inhibition Assays

A primary method for evaluating these derivatives is through enzyme inhibition assays, which measure the ability of a compound to interfere with the activity of a specific enzyme. For instance, derivatives have been tested for their inhibitory effects on enzymes like α-amylase and α-glucosidase, which are relevant to type 2 diabetes. unimi.it These assays are often colorimetric, utilizing an automated liquid-handler system to determine enzymatic activity in the presence of varying concentrations of the test compounds. unimi.it The results are typically expressed as IC50 values, representing the concentration of the derivative required to inhibit 50% of the enzyme's activity.

Another significant target for these derivatives is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels. The inhibitory efficacy of nicotinic acid derivatives against VEGFR-2 is a critical measure of their potential as anticancer agents. nih.gov

Cell-Based Assays

Cell-based assays provide a more complex biological system to evaluate the effects of the derivatives on cellular processes. These methodologies are instrumental in assessing activities such as cytotoxicity, anti-inflammatory effects, and antimicrobial properties.

Cytotoxicity Assays: The cytotoxic potential of these derivatives against various cancer cell lines is a common area of investigation. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability. nih.govresearchgate.net This assay measures the metabolic activity of cells, which is indicative of their viability. The sulforhodamine B (SRB) assay is another method employed to evaluate the effect of compounds on cell viability. nih.gov

Anti-inflammatory Assays: To evaluate anti-inflammatory activity, researchers often use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov The production of nitric oxide (NO), a key inflammatory mediator, is quantified using the Griess reagent. nih.govnih.gov Furthermore, the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are measured to determine the anti-inflammatory potency of the derivatives. nih.govresearchgate.net

Antimicrobial and Biofilm Inhibition Assays: The antimicrobial activity of nicotinic acid derivatives is determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) against various microbial strains. mdpi.com Some derivatives have also been investigated for their ability to inhibit biofilm formation, a crucial factor in chronic infections.

Receptor Binding and Functional Assays

The interaction of these derivatives with specific receptors is another critical aspect of their in vitro evaluation. For example, derivatives have been assessed for their binding affinity to the GPR109a receptor, a target for lipid-lowering drugs. psu.edu These assays often involve competitive binding studies using radiolabeled ligands. nih.gov Functional assays, such as measuring changes in cyclic AMP (cAMP) levels, are also employed to determine whether a compound acts as an agonist or antagonist at a particular receptor. psu.edu

In Vivo Evaluation Methodologies

Animal Models of Disease

To evaluate the therapeutic potential of 2-Bromo-5-methylnicotinic acid derivatives, researchers utilize various animal models that mimic human diseases.

Inflammation and Analgesia Models: The carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of new compounds. nih.gov The degree of swelling in the rat paw is measured over time after the administration of the test compound. Analgesic activity can also be assessed in animal models. researchgate.net

Cancer Models: The efficacy of anticancer derivatives can be evaluated in animal models bearing tumor xenografts. These studies help determine the compound's ability to inhibit tumor growth in a living system. nih.gov

Metabolic Disease Models: For derivatives targeting metabolic disorders, animal models of diabetes or dyslipidemia are employed. These models allow for the assessment of the compound's effects on blood glucose levels, lipid profiles, and other relevant metabolic parameters. unimi.it

Pharmacokinetic and Biodistribution Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the derivatives within a living organism. nih.gov These studies involve administering the compound to animals and then analyzing blood and tissue samples over time to determine its concentration and fate. Biodistribution studies, often utilizing radiolabeled compounds, can provide a visual representation of where the compound accumulates in the body. rsc.org

Data from Biological Evaluation

The data generated from these in vitro and in vivo evaluations are crucial for establishing the structure-activity relationship (SAR) of the derivatives and for identifying lead compounds for further development. The results are often presented in detailed tables that summarize the biological activity of a series of compounds.

| Compound | Assay Type | Target/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid Derivative 4h | Anti-inflammatory | LPS/INFγ-stimulated RAW 264.7 macrophage cells | Nitrite Inhibition | Potent activity | nih.gov |

| Nicotinic Acid Derivative 5b | Anti-inflammatory | LPS/INFγ-stimulated RAW 264.7 macrophage cells | Nitrite Inhibition | Potent activity | nih.gov |

| Acylhydrazone Derivative 5 | Antimicrobial | Gram-positive bacteria | MIC | 7.81-15.62 µg/mL | mdpi.com |

| Acylhydrazone Derivative 13 | Antimicrobial | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL | mdpi.com |

| Nicotinic Acid Derivative 5c | Cytotoxicity | HCT-15 and PC-3 tumor cell lines | Cytotoxic Potential | Higher than doxorubicin | nih.gov |

| Nicotinic Acid Derivative 44 | Enzyme Inhibition | α-amylase | Inhibition | Active | unimi.it |

| Nicotinic Acid Derivative 35 | Enzyme Inhibition | α-glucosidase | Inhibition | Active | unimi.it |

| Compound | Animal Model | Activity Type | Result | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivative 4h | Carrageenan-induced arthritis in rats | Anti-inflammatory | Active | nih.gov |

| Nicotinic Acid Derivative 5b | Carrageenan-induced arthritis in rats | Anti-inflammatory | Active | nih.gov |

| 2-Substituted Phenyl Derivative 4c | Not specified | Analgesic and Anti-inflammatory | Distinctive activity | researchgate.net |

Computational and Theoretical Investigations of 2 Bromo 5 Methylnicotinic Acid and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Bromo-5-methylnicotinic acid and related pyridine (B92270) derivatives. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

DFT methods are used to calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For nicotinic acid and its derivatives, DFT calculations have been used to analyze how different substituents affect the electronic properties. For instance, the introduction of a bromine atom and a methyl group at the 2 and 5 positions of the pyridine ring, respectively, would be expected to modulate the electron density distribution around the ring and the carboxylic acid group. Theoretical studies on nicotinic acid itself have shown good agreement between experimental and computed values for properties like the enthalpy of formation, supporting the reliability of these computational models. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the molecule's chemical behavior. These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (σ = 1 / η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Studies on various pyridine carboxylic acids and their complexes have successfully employed DFT to analyze these parameters, providing insights into their reactivity and stability. rsc.orgresearchgate.net

Table 1: Key Quantum Chemical Parameters Calculated for Pyridine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | Measure of electron-attracting power | Predicts bond polarity and reaction pathways |

| Chemical Hardness (η) | Resistance to charge transfer | Relates to the stability of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-Bromo-5-methylnicotinic acid, and a biological macromolecule (receptor), typically a protein or enzyme. These methods are crucial in drug discovery and development for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a force field that estimates the binding affinity. Docking studies on nicotinic acid derivatives have been performed to explore their potential as inhibitors for various enzymes. mdpi.comnih.gov For example, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase to assess their inhibitory potential. mdpi.com The results of these studies, often presented as docking scores and binding affinities, help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. Starting from the docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the ligand and the receptor and the stability of their interactions. MD simulations can reveal conformational changes upon ligand binding and provide a more accurate estimation of binding free energies. Such simulations have been used to study the inhibition of enzymes by nicotinic acid derivatives, confirming the stability of the docked poses and providing insights into the dynamic nature of the binding process. researchgate.net

These computational approaches allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted affinity for a specific biological target, thereby accelerating the process of drug discovery. researchgate.net

Prediction of Reactivity Profiles and Selectivity (e.g., electrostatic potential mapping)

Computational methods are highly effective in predicting the reactivity and selectivity of chemical reactions involving 2-Bromo-5-methylnicotinic acid and its analogs. By analyzing the electronic properties of the molecule, researchers can identify the most likely sites for electrophilic and nucleophilic attack, thereby predicting the outcome of various reactions.

Molecular Electrostatic Potential (MESP) mapping is a particularly useful tool for this purpose. An MESP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For pyridine derivatives, MESP maps can highlight the reactive sites on the pyridine ring and the carboxylic acid group. scispace.comresearchgate.neteurjchem.com For instance, the nitrogen and oxygen atoms are typically regions of high electron density and are thus potential sites for electrophilic attack or coordination to metal ions. scispace.comresearchgate.neteurjchem.com

Quantum chemical calculations can also be used to model the transition states of chemical reactions, allowing for the determination of activation energies and reaction rates. This information is crucial for understanding reaction mechanisms and predicting the regioselectivity of reactions, such as further substitution on the pyridine ring. The relative stability of different possible intermediates and products can be calculated to predict the major outcome of a reaction. Studies on the reactivity of pyridine carboxylic acids with reagents like diazodiphenylmethane (B31153) have utilized computational models to support experimentally observed reaction kinetics. researchgate.netresearchgate.net

Furthermore, local reactivity descriptors, derived from DFT, can provide more quantitative predictions of reactivity at specific atomic sites. These descriptors, such as Fukui functions, help to distinguish the reactivity of different atoms within the molecule towards electrophilic, nucleophilic, or radical attack. researchgate.net

Computational Studies on Corrosion Inhibition Potential of Pyridine Derivatives

Pyridine and its derivatives have been extensively studied, both experimentally and computationally, for their potential as corrosion inhibitors for various metals and alloys. kfupm.edu.sa Computational studies, primarily using DFT, have proven to be a valuable tool for understanding the mechanism of corrosion inhibition and for designing new, more effective inhibitors. scispace.comresearchgate.neteurjchem.com

The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective film. Computational chemistry can elucidate the nature of this interaction. The electron-donating or -accepting capabilities of the inhibitor molecule, which can be quantified by parameters like EHOMO and ELUMO, are critical for its adsorption. Molecules with high EHOMO values can readily donate electrons to the vacant d-orbitals of the metal, while those with low ELUMO values can accept electrons from the metal, leading to strong chemical bonds. scispace.comresearchgate.neteurjchem.com

DFT calculations can model the adsorption of pyridine derivatives on a metal surface, providing insights into the adsorption energy, geometry, and the nature of the chemical bonds formed. The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the pyridine ring facilitates strong adsorption. scispace.comresearchgate.neteurjchem.com The substituents on the pyridine ring play a crucial role; electron-donating groups generally enhance the inhibition efficiency by increasing the electron density on the ring, which promotes stronger interaction with the metal surface. kfupm.edu.sa

Quantum chemical parameters calculated for a series of pyridine derivatives can be correlated with their experimentally determined inhibition efficiencies. Generally, a higher EHOMO, lower ELUMO, and a smaller energy gap (ΔE) are associated with better corrosion inhibition performance. scispace.comresearchgate.neteurjchem.com MESP maps can also identify the regions of the molecule that are most likely to interact with the metal surface. scispace.comresearchgate.neteurjchem.com These computational insights guide the rational design of novel pyridine-based corrosion inhibitors with improved efficacy. emerald.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.